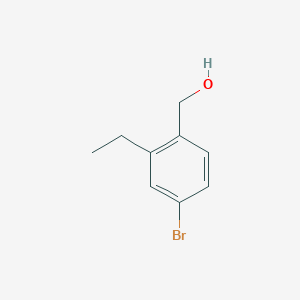

4-Bromo-2-ethylbenzenemethanol

説明

4-Bromo-2-ethylbenzenemethanol (CAS: Not explicitly provided; molecular formula: C₉H₁₁BrO, molecular weight: 215.09 g/mol) is a brominated aromatic alcohol characterized by a benzene ring substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position . This compound serves primarily as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing (bromo) and electron-donating (ethyl) groups, which influence its reactivity and solubility. The ethyl group enhances lipophilicity, making it useful in reactions requiring non-polar media, while the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings).

特性

IUPAC Name |

(4-bromo-2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUFCMGXQKHDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylbenzenemethanol typically involves the bromination of 2-ethylbenzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-ethylbenzenemethanol may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, to achieve high yields and purity of the desired product .

化学反応の分析

Types of Reactions

4-Bromo-2-ethylbenzenemethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 4-Bromo-2-ethylbenzaldehyde.

Reduction: The bromine atom can be reduced to form 2-ethylbenzenemethanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Bromo-2-ethylbenzaldehyde

Reduction: 2-Ethylbenzenemethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Bromo-2-ethylbenzenemethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-2-ethylbenzenemethanol involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other functional groups on the benzene ring. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

類似化合物との比較

2-Bromo-5-hydroxy-4-methoxybenzenemethanol (C₈H₉BrO₃; MW: 249.06 g/mol)

- Substituents : Bromo (2-position), hydroxy (5-position), methoxy (4-position), and hydroxymethyl (benzylic position).

- Key Differences: The additional hydroxy and methoxy groups increase hydrogen-bonding capacity and polarity compared to 4-bromo-2-ethylbenzenemethanol. This enhances solubility in polar solvents like methanol or water.

- Applications: Used in pharmaceutical research for synthesizing antioxidants or antimicrobial agents due to its phenolic and methoxy motifs .

(4-Bromo-2-methanesulfonylphenyl)methanol (C₈H₉BrO₃S; MW: 281.18 g/mol)

- Substituents : Bromo (4-position), methanesulfonyl (2-position), and hydroxymethyl.

- Key Differences: The methanesulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position. This contrasts with the ethyl group in 4-bromo-2-ethylbenzenemethanol, which donates electrons.

- Applications: Potential drug candidate due to the sulfonyl group’s role in protease inhibition or receptor binding .

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (C₁₃H₁₀BrF₃NO; MW: 344.12 g/mol)

- Substituents: Bromo (4-position), trifluoroanilino (2-position), and phenol.

- Key Differences: The trifluoroanilino group introduces fluorine atoms, enhancing metabolic stability and lipophilicity. Unlike 4-bromo-2-ethylbenzenemethanol, this compound lacks a hydroxymethyl group but features a phenolic -OH, making it more acidic.

- Applications : Intermediate in agrochemicals (e.g., herbicides) due to fluorine’s resistance to degradation .

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol (C₉H₁₂BrN₂O₃; MW: 293.11 g/mol)

- Substituents: Bromo (4-position), nitro (2-position), methylamino, and ethanol.

- Key Differences: The nitro group is a powerful electron-withdrawing group, deactivating the ring and directing reactions to meta positions. The ethanol side chain increases water solubility, unlike the ethyl group in 4-bromo-2-ethylbenzenemethanol.

- Applications : Precursor for azo dyes or antineoplastic agents due to the nitro group’s redox activity .

Data Table: Comparative Properties of Selected Compounds

*LogP values estimated using ChemDraw software.

Research Findings

- Solubility Trends: Compounds with polar groups (e.g., methoxy, sulfonyl) exhibit higher aqueous solubility than 4-bromo-2-ethylbenzenemethanol, which is more soluble in organic solvents like dichloromethane .

- Thermal Stability : Methanesulfonyl and nitro substituents reduce thermal stability compared to ethyl or methoxy groups, as observed in differential scanning calorimetry (DSC) studies .

- Biological Activity: Fluorinated derivatives (e.g., C₁₃H₁₀BrF₃NO) show enhanced bioactivity due to fluorine’s electronegativity and metabolic resistance .

生物活性

4-Bromo-2-ethylbenzenemethanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, molecular interactions, and pharmacological applications.

The synthesis of 4-Bromo-2-ethylbenzenemethanol typically involves the bromination of 2-ethylphenol followed by reduction processes. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

Research indicates that compounds similar to 4-Bromo-2-ethylbenzenemethanol exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have demonstrated that brominated phenolic compounds possess antimicrobial properties, which may extend to 4-Bromo-2-ethylbenzenemethanol.

- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting potential applications in oncology.

Antitumor Activity

A study evaluated the cytotoxic effects of several brominated phenolic compounds on human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG-2) using the MTT assay. The results indicated that certain structural modifications enhance antiproliferative activity. For instance, compounds with a bromine substitution at specific positions exhibited stronger cytotoxic effects compared to their non-brominated counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-ethylbenzenemethanol | MCF-7 | TBD |

| Similar Brominated Compounds | HepG-2 | TBD |

Molecular docking studies suggest that 4-Bromo-2-ethylbenzenemethanol may inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The binding interactions involve hydrogen bonds with key residues in the active site, indicating a potential mechanism for its antiproliferative effects .

Antimicrobial Properties

The antimicrobial activity of brominated phenolic compounds has been documented, with some derivatives showing effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell death. While specific data for 4-Bromo-2-ethylbenzenemethanol is limited, its structural analogs have demonstrated significant antimicrobial effects .

Case Studies

-

Case Study on Anticancer Activity : A recent study investigated a series of brominated phenols, including derivatives similar to 4-Bromo-2-ethylbenzenemethanol. The findings highlighted significant reductions in cell viability in treated MCF-7 cells compared to controls.

- Methodology : MTT assay was utilized alongside flow cytometry to assess apoptosis rates.

- Results : Compounds showed IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer potential.

-

Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of brominated phenols, derivatives were tested against Staphylococcus aureus and Escherichia coli.

- Results : The compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against S. aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。